Taurolidine

Description

Properties

IUPAC Name |

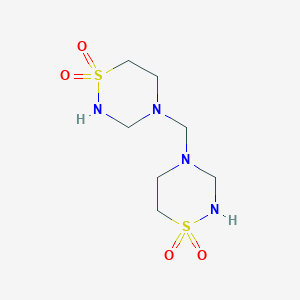

4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKIRUJIDFJUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173001 | |

| Record name | Taurolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19388-87-5 | |

| Record name | Taurolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19388-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurolidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019388875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurolidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBZ1M4V3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taurolidine: A Technical Guide to its Antineoplastic and Antimicrobial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolidine, a synthetic derivative of the amino acid taurine, has garnered significant scientific interest for its dual-action properties as both an antineoplastic and antimicrobial agent. Initially developed for its bactericidal and anti-inflammatory capabilities, emerging evidence has elucidated its potent anti-cancer effects across a range of malignancies. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's therapeutic potential. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel cancer and antimicrobial therapies.

Antineoplastic Properties of this compound

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), inhibiting the formation of new blood vessels that supply tumors (angiogenesis), and modulating the host immune response.[1][2]

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This programmed cell death is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c into the cytoplasm.[4] This, in turn, activates a cascade of caspase enzymes, ultimately resulting in apoptosis.[4][5] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6]

The extrinsic pathway is activated through the engagement of death receptors on the cell surface, such as Fas, which leads to the activation of caspase-8 and subsequent execution of the apoptotic program.[3][7]

Inhibition of Angiogenesis

Tumor growth and metastasis are heavily dependent on angiogenesis. This compound has been shown to inhibit this process by reducing the synthesis of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[8] It also directly inhibits the proliferation and adhesion of endothelial cells, the building blocks of blood vessels.[9]

Immunomodulatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1][10] This modulation of the tumor microenvironment can contribute to a less favorable setting for cancer growth and progression.

Antimicrobial Properties of this compound

This compound possesses broad-spectrum antimicrobial activity against a wide range of bacteria (Gram-positive and Gram-negative) and fungi.[11] A key advantage of this compound is that the development of microbial resistance is uncommon.[1]

The primary mechanism of its antimicrobial action involves the breakdown of the this compound molecule into its active metabolites, which release formaldehyde.[1][12] These reactive methylol groups irreversibly bind to and disrupt the components of microbial cell walls, leading to cell lysis and death.[11] This non-specific mechanism of action is thought to contribute to the low potential for resistance development.[12]

Furthermore, this compound can neutralize bacterial endotoxins and exotoxins, reducing the inflammatory response associated with infections. It also inhibits the adhesion of microbes to host tissues and medical devices, a critical step in preventing biofilm formation.[1][13]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against various cancer cell lines and microbial species.

Table 1: Antineoplastic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| PA-1 | Human Ovarian Cancer | 9.6 - 34.2 | 3 days | [14] |

| SKOV-3 | Human Ovarian Cancer | 9.6 - 34.2 | 3 days | [14] |

| DU145 | Human Prostate Cancer | 16.8 ± 1.1 | 3 days | [5] |

| SH-EP TET21N | Neuroblastoma | 51 - 274 | 48 hours | [15] |

| SK-N-AS | Neuroblastoma | 51 - 274 | 48 hours | [15] |

| SK-N-BE(2)-M17 | Neuroblastoma | 51 - 274 | 48 hours | [15] |

| SK-N-SH | Neuroblastoma | 51 - 274 | 48 hours | [15] |

| HT29 | Colon Carcinoma | ~250 | 24 hours | [14] |

| Chang Liver | Liver Cells | ~250 | 24 hours | [14] |

| HT1080 | Fibrosarcoma | ~250 | 24 hours | [14] |

| AsPC-1 | Pancreatic Cancer | >1000 | 24 hours | [14] |

| BxPC-3 | Pancreatic Cancer | >1000 | 24 hours | [14] |

| PBMCs | Peripheral Blood Mononuclear Cells | 40 | ≥24 hours | [16] |

| Granulocytes | Granulocytes | 520 | 2 hours | [16] |

Table 2: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Type | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 256 - 1024 | [12] |

| Coagulase-negative Staphylococcus | Gram-positive Bacteria | 256 - 1024 | [12] |

| Enterococcus species | Gram-positive Bacteria | 512 - 1024 | [12] |

| Viridans group streptococci | Gram-positive Bacteria | 256 - 512 | [12] |

| Enterobacterales | Gram-negative Bacteria | 256 - 2048 | [12] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 512 - 2048 | [12] |

| Stenotrophomonas maltophilia | Gram-negative Bacteria | 512 - 2048 | [12] |

| Acinetobacter baumannii complex | Gram-negative Bacteria | 512 - 2048 | [12] |

| Candida albicans | Fungus | 4096 | [12] |

| Candida auris | Fungus | 128 - 1024 | [17] |

| Mucorales | Fungus | 500 - 1000 | [5][18] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antineoplastic and antimicrobial properties of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for attachment.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as Bax and Bcl-2.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Protocol:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of various concentrations of this compound or control substances.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Protocol:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no this compound) and a sterility control well (no microorganisms).

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for evaluating this compound's antineoplastic effects.

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

Caption: A typical workflow for assessing this compound's anti-cancer effects in vitro.

Conclusion

This compound is a promising therapeutic agent with a unique dual mechanism of action against both cancer and microbial infections. Its ability to induce apoptosis, inhibit angiogenesis, and modulate the immune system underscores its potential as a novel antineoplastic drug. Concurrently, its broad-spectrum antimicrobial activity and low propensity for resistance development make it a valuable tool in combating infectious diseases, particularly in the context of catheter-related infections. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a foundational resource for further research and development of this compound-based therapies. Continued investigation into its molecular targets and clinical applications is warranted to fully realize its therapeutic benefits.

References

- 1. kumc.edu [kumc.edu]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes cell apoptosis by enhancing GRIM‑19 expression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic and antineoplastic evaluation of this compound in the DU145 model of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. This compound: cytotoxic and mechanistic evaluation of a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Antiseptic and Antineoplastic Agent this compound Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Derivation of Taurolidine from Taurine: A Technical Guide to its Synthesis, Signaling, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of taurolidine, a derivative of the amino acid taurine. It details the chemical synthesis of this compound from its parent compound, outlines its multifaceted mechanisms of action, and presents quantitative data on its therapeutic efficacy. The guide includes detailed experimental protocols for key assays and visualizes complex biological and chemical processes through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, oncology, and infectious disease.

Introduction

This compound is a synthetic antimicrobial agent derived from the naturally occurring amino acid taurine.[1] Initially developed for its bactericidal and anti-endotoxin properties, particularly in the prevention of catheter-related infections, recent research has unveiled its potent anti-neoplastic and anti-inflammatory activities.[2] This has broadened its therapeutic potential, making it a subject of intense investigation in oncology and immunology. This guide delves into the core technical aspects of this compound, from its chemical origins to its complex interactions within biological systems.

Chemical Derivation of this compound from Taurine

The synthesis of this compound from taurine involves a multi-step chemical process. A common and effective method begins with the protection of the amino group of taurine, followed by its conversion to an intermediate, taurinamide, which then reacts with formaldehyde to yield the final product, this compound.

A key intermediate in this process is N-benzyloxycarbonyl-taurine (Cbz-taurine). The synthesis generally proceeds as follows:

-

Protection of Taurine: Taurine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as aqueous sodium hydroxide, to form Cbz-taurine.

-

Conversion to Cbz-Taurinamide: The Cbz-taurine is then converted to Cbz-taurinamide. This can be achieved by reacting it with a halogenating agent like phosphorus pentachloride (PCl5) followed by treatment with ammonia.

-

Deprotection to Taurinamide: The Cbz protecting group is removed from Cbz-taurinamide through hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield taurinamide. This is often converted to a more stable salt, such as taurinamide succinate.

-

Final Condensation with Formaldehyde: Taurinamide succinate is then reacted with formaldehyde in an aqueous solution with the pH adjusted to 7-8. This condensation reaction results in the formation of the this compound molecule.

The final product can be purified through recrystallization from solvents like a dimethyl sulfoxide (DMSO) and toluene mixture to achieve high purity (≥99.5%).[3]

Mandatory Visualization: Synthesis of this compound

Caption: Figure 1. Chemical Synthesis of this compound from Taurine

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₄O₄S₂ | [1] |

| Molecular Weight | 284.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 172-176°C | |

| Solubility | Sparingly soluble in water; Soluble in DMSO (>20 mg/mL) | [4][5] |

| logP | -2.1 | [6] |

| pKa (Strongest Acidic) | 10.53 | [6] |

| pKa (Strongest Basic) | 1.97 | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways, primarily impacting inflammation and apoptosis.

Anti-Inflammatory Signaling

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. It has been shown to suppress the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7] The proposed mechanism involves the interaction of this compound's active metabolites with components of inflammatory signaling cascades, leading to a downregulation of cytokine gene expression and protein secretion.

Mandatory Visualization: Anti-Inflammatory Pathway of this compound

Caption: Figure 2. Anti-Inflammatory Signaling of this compound

Apoptotic Signaling in Cancer Cells

In the context of oncology, this compound's anti-neoplastic activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8]

-

Intrinsic Pathway: this compound can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, ultimately leading to apoptosis.

-

Extrinsic Pathway: Evidence suggests that this compound can also activate the extrinsic pathway, which is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[8]

Mandatory Visualization: Apoptotic Pathways Induced by this compound

Caption: Figure 3. Apoptotic Signaling Pathways of this compound

Quantitative Data on Therapeutic Efficacy

The therapeutic potential of this compound is supported by a growing body of quantitative data from both preclinical and clinical studies.

Anti-Neoplastic Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several neuroblastoma and other cancer cell lines are summarized in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Reference(s) |

| SK-N-BE(2)-M17 | Neuroblastoma | 51 | [8] |

| SH-EP TET21N | Neuroblastoma | 185 | [8] |

| SK-N-SH | Neuroblastoma | 221 | [8] |

| SK-N-AS | Neuroblastoma | 274 | [8] |

| PA-1 | Ovarian Cancer | 9.6 - 34.2 | [9] |

| SKOV-3 | Ovarian Cancer | 9.6 - 34.2 | [9] |

| HT29 | Colon Carcinoma | ~250 (maximal effect) | [10] |

| HT1080 | Fibrosarcoma | ~250 (maximal effect) | [10] |

Anti-Inflammatory and Anti-Endotoxin Activity

Clinical studies have quantified the anti-inflammatory effects of this compound. In a study on patients with resectable gastrointestinal cancer, intraperitoneal lavage with a 0.5% this compound solution resulted in significantly lower levels of IL-1β in the peritoneal fluid compared to the control group.[7] Another study in mice demonstrated that pre-treatment with this compound (200 mg/kg IV) significantly reduced the mortality rate associated with toxic doses of TNF-α from 39.4% in the control group to 8.8%.[11]

Prevention of Catheter-Related Bloodstream Infections (CRBSIs)

Multiple clinical trials have demonstrated the efficacy of this compound-containing catheter lock solutions in preventing CRBSIs. A meta-analysis of randomized controlled trials showed that this compound lock solutions were associated with a significant reduction in the incidence of CRBSIs compared to heparin lock solutions (Risk Ratio: 0.34).[12] A phase 3 clinical trial (LOCK IT-100) found that a this compound/heparin lock solution reduced the risk of CRBSIs by 71% compared to heparin alone in hemodialysis patients.[3][13]

| Study/Analysis | Patient Population | This compound Intervention | Comparator | Outcome | Result | Reference(s) |

| LOCK IT-100 Phase 3 Trial | Hemodialysis | This compound/Heparin Lock | Heparin Lock | CRBSI Risk Reduction | 71% | [3][13] |

| Meta-Analysis | Pediatric Patients | This compound Lock | Control (Heparin or no lock) | CRBSI Risk Reduction | 77% | [14] |

| Meta-Analysis | Various | This compound Lock | Heparin Lock | CRBSI Incidence | Risk Ratio: 0.34 | [12] |

| Randomized Controlled Trial | Chronic Intestinal Failure | 1.35% this compound Lock | 0.9% Saline Lock | CRBSI Rate Reduction | 77% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is as follows:

-

Preparation of Taurinamide Succinate: A suspension of 100 g of Cbz-Taurinamide in 1000 ml of methanol is subjected to hydrogenation at 45-50 psi in the presence of 1.0 g of 10% Pd/C. Upon completion of the reaction, the catalyst is filtered off. Succinic acid (1.0 eq) is added to the filtrate, and the solvent is distilled off under vacuum to yield taurinamide succinate as a white solid.

-

Synthesis of this compound: To a solution of 100 g of taurinamide succinate in water, a saturated sodium bicarbonate solution is added to adjust the pH to 7-8. Formaldehyde (50 ml) is then added to the solution, and the mixture is stirred for 4 hours. The resulting solid is filtered and washed with water to give this compound. The product can be further purified by recrystallization.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualization: MTT Assay Workflow

Caption: Figure 4. Experimental Workflow for MTT Assay

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α and IL-1β in cell culture supernatants or biological fluids.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples (e.g., cell culture supernatants from this compound-treated cells) to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

Apoptosis Assays

Caspase activity can be measured using a fluorometric or colorimetric assay.

-

Cell Lysis: Lyse this compound-treated and control cells to release cellular contents.

-

Substrate Addition: Add a caspase-specific substrate conjugated to a fluorophore or chromophore to the cell lysate.

-

Incubation: Incubate the mixture to allow active caspases to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the released fluorophore or chromophore. The signal intensity is proportional to the caspase activity.

Western blotting can be used to assess the expression levels of pro- and anti-apoptotic proteins.

-

Protein Extraction: Extract total protein from this compound-treated and control cells.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity can be quantified to determine the relative protein expression levels.

Conclusion

This compound, a derivative of the amino acid taurine, is a versatile compound with a well-established chemical synthesis and a growing understanding of its biological mechanisms. Its ability to modulate key signaling pathways involved in inflammation and apoptosis underscores its therapeutic potential beyond its initial application as an antimicrobial agent. The quantitative data from preclinical and clinical studies provide strong evidence for its efficacy in both preventing infections and combating cancer. The detailed experimental protocols provided in this guide offer a foundation for further research into the multifaceted activities of this promising therapeutic agent. Continued investigation into the nuanced molecular interactions of this compound will undoubtedly unlock new avenues for its clinical application in a range of diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The evolving role of this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound/Heparin Lock Solution and Catheter-Related Bloodstream Infection in Hemodialysis: A Randomized, Double-Blind, Active-Control, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. This compound 97 NMR, powder 19388-87-5 [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: cytotoxic and mechanistic evaluation of a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative analysis of cell death induction by this compound in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits tumour necrosis factor (TNF) toxicity--new evidence of TNF and endotoxin synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Lock Solutions for the Prevention of Catheter-Related Bloodstream Infections: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound/Heparin Lock Solution and Catheter-Related Bloodstream Infection in Hemodialysis: A Randomized, Double-Blind, Active-Control, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound lock solution for catheter-related bloodstream infections in pediatric patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Taurolidine in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolidine, a derivative of the amino acid taurine, is a broad-spectrum antimicrobial agent that has garnered significant interest for its multifaceted antineoplastic properties.[1][2][3] Beyond its direct cytotoxic and pro-apoptotic effects on cancer cells, a growing body of evidence highlights its role as a potent inhibitor of angiogenesis, the physiological process of forming new blood vessels, which is critical for tumor growth and metastasis.[4][5][6] This technical guide provides an in-depth review of the mechanisms, experimental evidence, and methodologies related to this compound's anti-angiogenic activity. It aims to serve as a comprehensive resource for researchers in oncology and drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.

Core Mechanism of Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects through a multi-pronged approach, rather than a single mechanism of action. The primary modes of inhibition identified are the suppression of key angiogenic factors, direct inhibition of endothelial cell function, and induction of apoptosis.

Suppression of Pro-Angiogenic Signaling Molecules

The cornerstone of this compound's anti-angiogenic activity is its ability to suppress the production of Vascular Endothelial Growth Factor (VEGF), a pivotal protein that initiates and promotes angiogenesis.[1][2] By reducing the expression of VEGF, this compound effectively curtails the primary signal that stimulates the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that tumors require to grow.[7] Studies on the related compound taurolactone have also shown effective reduction in the levels of VEGF and another prominent angiogenic factor, AGGF1, in patients with hepatocellular carcinoma.[7][8] Furthermore, this compound has been shown to reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1b (IL-1b), which are also known to promote tumor angiogenesis.[3]

Caption: Proposed mechanism of this compound's anti-angiogenic action.

Direct Effects on Endothelial Cells

Beyond suppressing signaling molecules, this compound directly impacts endothelial cells. In vitro studies have demonstrated that this compound inhibits the proliferation of endothelial cells and selectively inhibits their adhesion to laminin, a key component of the basement membrane that provides structural support for new blood vessels.[9] This inhibition of adhesion and proliferation disrupts the fundamental steps required for capillary formation.

Quantitative Data from Preclinical Studies

The anti-angiogenic and anti-tumor effects of this compound have been quantified in numerous in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Studies

| Cell Line | This compound Concentration | Effect | Reference |

| Human Endothelial Cells | Starting at 4.4 µM | Inhibition of in vitro angiogenesis | [9] |

| DHD/K12/TRb (Rat Colorectal) | 25 µg/mL | 4-fold decrease in proliferation rate | [10] |

| DHD/K12/TRb (Rat Colorectal) | 25 µg/mL | 4-fold increase in cell necrosis (LDH release) | [10] |

| SK-N-BE(2)-M17 & SK-N-SH (Neuroblastoma) | 100, 250, 500 µM | Dose-dependent inhibition of cell growth | [11] |

| Canine Osteosarcoma Cells | 125 µM | Significant induction of apoptosis | [9][12] |

In Vivo Studies

| Animal Model | Tumor Type | This compound Dose & Administration | Effect | Reference |

| BD IX Rats | Colorectal Peritoneal Metastases | 100 mg/kg (Intraperitoneal) | Significant decrease in tumor nodules (3 vs. 649 in control) | [10] |

| BALB/c Mice | Osteosarcoma (Intraperitoneal) | 1% (400 mg/kg) & 2% (800 mg/kg) (Intraperitoneal) | Significantly lower tumor weight compared to control (p=0.003 and p=0.006, respectively) | [13][14] |

| BALB/c Mice | Osteosarcoma (Intramuscular) | 400 mg/kg & 800 mg/kg (IV or IP) | No significant antineoplastic or anti-angiogenic (microvessel density) effects observed | [13][14] |

It is important to note the conflicting data from the osteosarcoma model, where intraperitoneal administration showed an anti-tumor effect on intraperitoneal tumors, but no effect was seen on intramuscular tumors, nor was there a change in microvessel density.[13][14] This suggests that the anti-angiogenic effect may be context-dependent, varying with tumor type, location, and the method of drug delivery.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to evaluate this compound's anti-angiogenic properties.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Preparation: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the matrix-coated plate.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM). A vehicle control (e.g., PBS) and a positive control (e.g., VEGF) should be included.

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant reduction in these parameters in this compound-treated wells compared to the control indicates inhibition of angiogenesis.[9]

Caption: Workflow for an in vitro tube formation assay.

In Vivo Tumor Xenograft Model

This protocol assesses the effect of this compound on tumor growth and angiogenesis in a living organism.

-

Cell Culture: Culture a relevant cancer cell line (e.g., K7M2 murine osteosarcoma) under standard conditions.[13][14]

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) either subcutaneously, intramuscularly, or intraperitoneally into the mice.[10][13][14]

-

Randomization: Once tumors are established (or immediately after cell injection for prevention studies), randomize animals into treatment and control groups.

-

Treatment Regimen: Administer this compound (e.g., 100-800 mg/kg) or a vehicle control (e.g., 0.9% NaCl) via a clinically relevant route (e.g., intraperitoneal or intravenous injection) for a specified duration (e.g., 7 days).[10][13][14]

-

Monitoring: Monitor animal weight and tumor size regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study (e.g., day 35), euthanize the animals and harvest the tumors.[13]

-

Tissue Analysis:

-

Measure final tumor weight and volume.

-

Perform immunohistochemistry (IHC) on tumor sections using antibodies against endothelial cell markers (e.g., CD31) to determine microvessel density (MVD). A lower MVD in the treatment group indicates an anti-angiogenic effect.[13]

-

Caption: Workflow for an in vivo tumor xenograft experiment.

Conclusion and Future Directions

This compound demonstrates significant anti-angiogenic potential, primarily through the suppression of VEGF and direct inhibition of endothelial cell proliferation and adhesion.[1][9] Preclinical data, both in vitro and in vivo, provide a strong rationale for its continued investigation as an antineoplastic agent. However, the existing research also highlights the need for further studies to elucidate the precise signaling pathways that are modulated by this compound in endothelial cells. The conflicting results in different in vivo models suggest that the efficacy of this compound may be dependent on the tumor microenvironment and route of administration.[13][14]

Future research should focus on:

-

Identifying the specific intracellular targets and signaling cascades (e.g., PI3K/Akt, MAPK/ERK pathways) affected by this compound in endothelial cells.

-

Optimizing dosing and delivery methods to enhance anti-angiogenic efficacy, particularly for solid tumors resistant to intraperitoneal therapy.

-

Conducting clinical trials that specifically measure biomarkers of angiogenesis (e.g., circulating VEGF, microvessel density in biopsies) to confirm these preclinical findings in patients.[8]

By addressing these questions, the scientific community can fully delineate the role of this compound in oncology and potentially harness its anti-angiogenic properties to develop more effective cancer therapies.

References

- 1. This compound | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of novel anti-tumor and anti-angiogenesis drug taurolactone on angiogenic factor AGGF1 and angiogenesis mimicry in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of novel anti-tumor and anti-angiogenesis drug taurolactone on angiogenic factor AGGF1 and angiogenesis mimicry in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound specifically inhibits growth of neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the effects of this compound on tumor weight and microvessel density in a murine model of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the effects of this compound on tumor weight and microvessel density in a murine model of osteosarcoma [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Pathways of Taurolidine-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolidine (TRD), a derivative of the amino acid taurine, has long been utilized for its antimicrobial and anti-inflammatory properties. More recently, its potent antineoplastic activities have garnered significant interest within the scientific community. This compound has been shown to induce programmed cell death, or apoptosis, in a wide array of cancer cell lines, positioning it as a promising candidate for novel cancer therapeutics. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways implicated in this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Molecular Pathways of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-faceted approach, primarily engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mode of action underscores its efficacy across various cancer types.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis.[1][2] This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

Key events in the this compound-induced intrinsic pathway include:

-

Modulation of Bcl-2 Family Proteins: this compound alters the delicate balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to increased mitochondrial outer membrane permeabilization (MOMP).

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio contributes to the formation of pores in the mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential.

-

Release of Cytochrome c: The loss of ΔΨm leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome. This proximity facilitates the auto-cleavage and activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3. Activated caspase-3 is a key marker of apoptosis and is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[5]

The Extrinsic (Death Receptor) Pathway

In addition to the mitochondrial pathway, this compound also activates the extrinsic apoptosis pathway.[5] This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.

Key steps in this compound-induced extrinsic apoptosis include:

-

Death Receptor Signaling: While the specific death receptors and ligands involved in this compound's mechanism are still under investigation, it is understood to enhance death receptor-mediated apoptosis.

-

Caspase-8 Activation: The engagement of death receptors leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), which in turn recruit and activate pro-caspase-8.

-

Activation of Executioner Caspases: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, thereby converging with the intrinsic pathway to execute apoptosis.

Key Signaling Pathways Modulated by this compound

This compound's pro-apoptotic effects are further regulated by its influence on several critical intracellular signaling pathways.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is a key player in cellular responses to stress and is predominantly involved in promoting apoptosis.[] this compound has been shown to activate the JNK pathway, which can contribute to apoptosis through:

-

Transcriptional Regulation: Activated JNK can phosphorylate and activate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.

-

Modulation of Bcl-2 Family Proteins: JNK can directly phosphorylate and regulate the activity of Bcl-2 family members, further promoting a pro-apoptotic state.

NF-κB Signaling Pathway

The role of the Nuclear Factor-kappa B (NF-κB) signaling pathway in apoptosis is complex, as it can mediate both pro-survival and pro-apoptotic signals depending on the cellular context. In the context of this compound-induced apoptosis, it appears to play a key regulatory role.[1] Studies have shown that this compound can modulate NF-κB activity, and in some contexts, this modulation is associated with the induction of apoptosis.[7] The precise mechanisms of how this compound directs NF-κB signaling towards a pro-apoptotic outcome are an active area of research.

p53 and PI3K/Akt Signaling Pathways

-

p53: The tumor suppressor protein p53 is a central regulator of cell fate, including apoptosis.[8] In response to cellular stress, p53 can transcriptionally activate pro-apoptotic genes, including Bax.[9] While the direct interaction between this compound and p53 is not fully elucidated, the modulation of Bcl-2 family proteins by this compound suggests a potential interplay with p53-dependent apoptotic pathways.

-

PI3K/Akt: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pro-survival pathway that inhibits apoptosis.[10] Inhibition of this pathway is a common strategy in cancer therapy.[11] There is evidence to suggest that this compound may exert its pro-apoptotic effects, in part, by inhibiting the PI3K/Akt pathway, thereby relieving the inhibition of apoptotic processes.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HT29 | Colon Cancer | 24 | ~250 | [12] |

| Chang Liver | Liver Cancer | 24 | ~100-250 | [12] |

| HT1080 | Fibrosarcoma | 24 | ~250 | [12] |

| AsPC-1 | Pancreatic Cancer | 24 | ~250 | [12] |

| BxPC-3 | Pancreatic Cancer | 24 | >250 | [12] |

Table 2: Apoptosis Rates in Cancer Cell Lines Treated with this compound

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| HT29 | 250 | 24 | ~30% | [12] |

| Chang Liver | 250 | 24 | ~30% | [12] |

| HT1080 | 250 | 24 | ~25% | [12] |

| AsPC-1 | 250 | 24 | ~30% | [12] |

| BxPC-3 | 250 | 24 | ~20% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Western Blot Analysis for Bcl-2 Family Proteins

Objective: To determine the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax and Bcl-2) in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound for desired time points. Include an untreated control.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify band intensities using image analysis software and normalize to the loading control.

Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described above.

-

Cell Lysis:

-

Pellet cells by centrifugation.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Caspase-3 Assay:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.[13][14]

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Gating Strategy:

-

Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC).[15]

-

Create a quadrant plot of FITC-Annexin V (x-axis) vs. PI (y-axis).

-

Viable cells: Annexin V-negative, PI-negative (lower-left quadrant).

-

Early apoptotic cells: Annexin V-positive, PI-negative (lower-right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper-right quadrant).

-

Necrotic cells: Annexin V-negative, PI-positive (upper-left quadrant).[16]

-

-

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in the mitochondrial membrane potential.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound.

-

JC-1 Staining:

-

Washing: Wash cells with assay buffer.

-

Analysis:

-

Fluorescence Microscopy: Visualize cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Analyze cells using a flow cytometer to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

TUNEL Assay for DNA Fragmentation

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[18]

-

-

Detection:

-

If using a hapten-labeled dUTP, detect with a labeled antibody (e.g., anti-BrdU-FITC).

-

If using a fluorescently labeled dUTP, proceed directly to visualization.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize TUNEL-positive nuclei (indicating DNA fragmentation) under a fluorescence microscope.

-

Flow Cytometry: Quantify the percentage of TUNEL-positive cells.

-

Visualizations of Signaling Pathways and Workflows

Caption: Overview of this compound-induced apoptotic signaling pathways.

Caption: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound induces apoptosis in cancer cells through the coordinated activation of both the intrinsic and extrinsic pathways. Its ability to modulate key signaling pathways such as JNK, NF-κB, and potentially p53 and PI3K/Akt, highlights its pleiotropic anti-cancer effects. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further research is warranted to fully elucidate the intricate molecular crosstalk and to identify predictive biomarkers for this compound sensitivity in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. This compound induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of apoptosis by Nur77 through NF-kappaB activity modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disruption of p53 in human cancer cells alters the responses to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]

- 10. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of cell death induction by this compound in different malignant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bosterbio.com [bosterbio.com]

- 16. frontiersin.org [frontiersin.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. TUNEL assay - Wikipedia [en.wikipedia.org]

Investigating the Broad-Spectrum Antimicrobial Activity of Taurolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolidine, a synthetic derivative of the amino acid taurine, has demonstrated significant broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its unique, non-specific mechanism of action, which involves the irreversible binding of its methylol groups to microbial cell walls, leads to a loss of cellular integrity and subsequent cell death.[1][2][3] This mode of action also contributes to a low propensity for the development of microbial resistance.[4][5] Furthermore, this compound exhibits potent anti-biofilm properties and has been shown to neutralize bacterial toxins. This guide provides an in-depth technical overview of this compound's antimicrobial profile, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and a review of its molecular interactions and effects on microbial signaling.

Mechanism of Antimicrobial Action

This compound's primary antimicrobial effect stems from its chemical structure and subsequent breakdown in aqueous solutions. In a biological environment, this compound exists in equilibrium with its active metabolites, taurultam and taurinamide.[1][2] The antimicrobial activity is conferred by the release of active methylol (hydroxymethyl) groups from these compounds.[4]

These highly reactive methylol groups interact with and irreversibly bind to the primary amino and hydroxyl groups of the components of microbial cell walls, such as murein in bacteria.[4][6] This interaction leads to the structural disintegration of the cell wall, compromising its integrity and resulting in cell lysis and death.[6]

Beyond direct cell wall disruption, this compound exhibits additional mechanisms that contribute to its antimicrobial efficacy:

-

Anti-Adherence: this compound has been shown to reduce the adherence of bacteria to mammalian epithelial cells, a critical step in the initiation of infection.[1] This is achieved, in part, by destructing fimbriae and flagella on the bacterial surface.[7]

-

Toxin Neutralization: It can bind to and neutralize both endotoxins (lipopolysaccharides or LPS) and exotoxins produced by bacteria, mitigating their pathogenic effects.[1][4]

-

Inhibition of Virulence Factors: Studies have demonstrated that this compound can inhibit the activity of bacterial virulence factors, such as the arginine-specific gingipains of Porphyromonas gingivalis.[2][4]

Antimicrobial Spectrum and Quantitative Data

This compound exhibits a broad spectrum of activity against a variety of clinically relevant microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various in vitro studies. MIC values represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Multiple clinical isolates | 256-512 | 512-1024 | ≤1250 | [1][8] |

| Coagulase-negative Staphylococci | Multiple clinical isolates | 256-512 | 512-1024 | - | [1] |

| Enterococcus spp. | Multiple clinical isolates | 256-512 | 512-1024 | 250-2000 | [1] |

| Viridans group streptococci | Multiple clinical isolates | 256-512 | 512-1024 | - | [1] |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Enterobacterales | Multiple clinical isolates | 256-1024 | 512-2048 | - | [1] |

| Pseudomonas aeruginosa | Multiple clinical isolates | 256-1024 | 512-2048 | 312.5 | [1][9] |

| Stenotrophomonas maltophilia | Multiple clinical isolates | 256-1024 | 512-2048 | 250-2000 | [1] |

| Acinetobacter baumannii-calcoaceticus complex | Multiple clinical isolates | 256-1024 | 512-2048 | - | [1] |

| Burkholderia cepacia | Multiple clinical isolates | 256-1024 | 512-2048 | - | [1] |

Table 3: In Vitro Activity of this compound against Fungi

| Organism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Multiple clinical isolates | 4096 | 4096 | - | [1] |

| Candida glabrata | Multiple clinical isolates | 256-512 | 512 | <250-2000 | [1][6] |

| Candida parapsilosis | Multiple clinical isolates | 256-512 | 512 | <250-2000 | [1][6] |

| Candida tropicalis | - | - | - | <250-2000 | [6] |

| Candida krusei | - | - | - | <250-2000 | [6] |

| Mucorales spp. | Clinical isolates | - | - | 1000 (complete inhibition) | [10] |

Anti-Biofilm Activity

Bacterial and fungal biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. This compound has demonstrated efficacy in both preventing the formation of and eradicating established biofilms.

-

Prevention of Biofilm Formation: this compound can decrease the adherence of bacteria and fungi to surfaces, thereby preventing the initial stages of biofilm formation.[7]

-

Eradication of Established Biofilms: Studies have shown that this compound can significantly reduce the viability of cells within mature biofilms, although complete eradication may be difficult and often requires mechanical disruption as an adjunct.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Steps:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (microorganism in broth without this compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, and up to 24-48 hours for fungi, under appropriate atmospheric conditions.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC assay.

Protocol Steps:

-

Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours or until growth is visible in the control culture.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Biofilm Susceptibility Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation or eradicate existing biofilms.

Protocol Steps:

-

Biofilm Growth: Inoculate a 96-well flat-bottom plate with a standardized microbial suspension in a suitable growth medium. For inhibition assays, add this compound at the time of inoculation. For eradication assays, allow the biofilm to form for 24-48 hours before adding this compound.

-

Incubation: Incubate the plate under appropriate conditions to allow for biofilm formation.

-

Washing: Gently remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells again with PBS.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570-595 nm. A reduction in absorbance in the this compound-treated wells compared to the control indicates anti-biofilm activity.

Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a microbial population over time.

Protocol Steps:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Exposure: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the microbial suspension. Include a growth control without the drug.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each suspension.

-

Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable cells (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Effects on Microbial Signaling

While the primary mechanism of this compound is the disruption of the cell wall, evidence suggests it may also interfere with microbial signaling and virulence.

-

Quorum Sensing: The anti-adherence and anti-biofilm properties of this compound suggest a potential interference with quorum sensing (QS) mechanisms, which are crucial for regulating these processes in many bacteria. For instance, in Pseudomonas aeruginosa, which relies on QS for virulence factor production and biofilm formation, the disruptive effects of this compound on these phenotypes point towards a possible, though not yet fully elucidated, impact on its complex QS circuitry.[12]

-

Two-Component Systems: The widespread role of two-component signal transduction systems in bacterial adaptation and virulence makes them a plausible, albeit currently speculative, target for the chemical reactivity of this compound's metabolites. These systems are integral to how bacteria sense and respond to their environment.

Further research is required to fully delineate the specific molecular targets of this compound within microbial signaling pathways.

Conclusion

This compound is a potent, broad-spectrum antimicrobial agent with a multifaceted mechanism of action that includes direct cell wall disruption, inhibition of adherence, and neutralization of toxins. Its demonstrated activity against a wide range of bacteria and fungi, including those in biofilms, coupled with a low potential for resistance development, makes it a valuable compound for further investigation and development, particularly in the context of preventing and treating device-associated infections. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound's antimicrobial properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. In vitro activity of this compound against clinical Candida auris isolates: relevance to catheter-related bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 8. This compound: in vitro activity against multiple-antibiotic-resistant, nosocomially significant clinical isolates of Staphylococcus aureus, Enterococcus faecium, and diverse Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EDTA and this compound Affect Pseudomonas aeruginosa Virulence In Vitro—Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activity of this compound against Mucorales: An in vitro study on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vitro activity of this compound on single species and a multispecies population associated with periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

Methodological & Application

Application Notes and Protocols for Taurolidine Irrigation in Complex Wound Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolidine, a derivative of the amino acid taurine, is a broad-spectrum antimicrobial agent with unique therapeutic properties that make it a promising candidate for the management of complex wound infections.[1][2] Unlike traditional antibiotics, this compound exhibits a multi-faceted mechanism of action that includes direct antimicrobial effects, anti-biofilm activity, and modulation of the host inflammatory response.[1][3] Notably, the development of bacterial resistance to this compound has not been observed, making it an attractive option in an era of increasing antimicrobial resistance.[1][4] These application notes provide a comprehensive overview of the current data on this compound irrigation for complex wound infections, detailed protocols for its application, and insights into its molecular mechanisms.

Mechanism of Action

This compound's therapeutic effects are attributed to its chemical structure and breakdown products. It acts via the release of active N-methylol groups which have several downstream effects:

-

Antimicrobial Action: The methylol groups irreversibly react with microbial cell wall components, leading to cell lysis.[5] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4]

-

Anti-Biofilm Properties: this compound inhibits the adhesion of bacteria and fungi to surfaces, a critical first step in biofilm formation.[1][2][6] This makes it particularly useful in preventing catheter-related infections and managing chronic wounds where biofilms are prevalent.[2]

-